![molecular formula C25H27FN6O3S B2831261 1-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111197-35-3](/img/structure/B2831261.png)
1-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These derivatives have been designed, synthesized, and evaluated for their DNA intercalation activities as anticancer agents .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution . The process includes the coupling of imine and electron-rich alkene, which gradually becomes a powerful tool for the synthesis of quinazoline derivatives .Molecular Structure Analysis
The molecular structure of these compounds is complex, with multiple rings and functional groups. The presence of the fluorophenyl group, the isobutyl and isopropyl groups, and the triazoloquinazoline core contribute to the unique properties of these compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include aromatic nucleophilic substitution and the coupling of imine and electron-rich alkene . Some of the synthesized compounds were subjected to antiviral and cytotoxicity screening .Scientific Research Applications
Anticancer Activity
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines have garnered attention for their potential as anticancer agents. Researchers have investigated their ability to inhibit cancer cell growth, induce apoptosis, and interfere with tumor progression. The compound may exhibit promising activity against specific cancer types, making it a candidate for further exploration in preclinical and clinical studies .
Antimicrobial Properties
The compound’s structure suggests potential antimicrobial activity. It could serve as an antibacterial or antifungal agent, contributing to the fight against infectious diseases. Researchers may evaluate its efficacy against various pathogens, including drug-resistant strains .
Analgesic and Anti-Inflammatory Effects
Compounds with analgesic and anti-inflammatory properties are valuable for pain management and treating inflammatory conditions. Investigations into the compound’s ability to modulate pain pathways and reduce inflammation could reveal its therapeutic potential .
Antioxidant Activity
Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals. Researchers may explore whether this compound exhibits antioxidant properties, potentially contributing to overall health and disease prevention .
Antiviral Potential
Given the ongoing global health challenges posed by viral infections, compounds with antiviral activity are of great interest. The compound’s structure may allow it to target specific viral enzymes or receptors, inhibiting viral replication. Further studies are needed to validate its antiviral effects .
Enzyme Inhibitors
Enzyme inhibitors are essential tools in drug discovery. The compound could act as a carbonic anhydrase inhibitor, cholinesterase inhibitor, alkaline phosphatase inhibitor, or anti-lipase agent. These enzymes play critical roles in various physiological processes, and inhibiting them can lead to therapeutic benefits .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-(2-methylpropyl)-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN6O3S/c1-14(2)12-31-23(35)17-10-9-16(22(34)27-15(3)4)11-20(17)32-24(31)29-30-25(32)36-13-21(33)28-19-8-6-5-7-18(19)26/h5-11,14-15H,12-13H2,1-4H3,(H,27,34)(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHIAHLYBYJMJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)N3C1=NN=C3SCC(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.